molecular formula C8H7NO B1214540 4-(Hydroxymethyl)benzonitrile CAS No. 874-89-5

4-(Hydroxymethyl)benzonitrile

Cat. No. B1214540
Key on ui cas rn: 874-89-5
M. Wt: 133.15 g/mol
InChI Key: XAASLEJRGFPHEV-UHFFFAOYSA-N
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Patent
US08653305B2

Procedure details

A solution of hydroxylamine hydrochloride (5.2 g), 4-(hydroxymethyl)benzonitrile (5.0 g), and sodium hydrogen carbonate (12.6 g) in methanol (50 mL) was heated to reflux for 20 hours. The reaction mixture was filtered through Celite (trade name). Thus, the filtrate was concentrated to thereby give the title compound having the following physical properties. The product was used for next reaction without further purification.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH:4][CH2:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1.C(=O)([O-])O.[Na+]>CO>[OH:3][N:2]=[C:10]([C:9]1[CH:12]=[CH:13][C:6]([CH2:5][OH:4])=[CH:7][CH:8]=1)[NH2:11] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
5 g
Type
reactant
Smiles
OCC1=CC=C(C#N)C=C1
Name
Quantity
12.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite (trade name)
CONCENTRATION
Type
CONCENTRATION
Details
Thus, the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
ON=C(N)C1=CC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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